molecular formula C2H3BrO2 B084194 Bromoacetic acid-d3 CAS No. 14341-48-1

Bromoacetic acid-d3

Cat. No. B084194
CAS RN: 14341-48-1
M. Wt: 141.97 g/mol
InChI Key: KDPAWGWELVVRCH-RIAYTAFFSA-N
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Patent
US09134302B2

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
BrCC(=O)O
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
ON1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 hours at 37° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the precipitation of hydroxyurea, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
In the filtrate the DMF was removed under reduced pressure at 45° C.
CUSTOM
Type
CUSTOM
Details
the active ester was recrystallized from 2-propanal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)CBr
Name
Type
product
Smiles
BrCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09134302B2

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
BrCC(=O)O
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
ON1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 hours at 37° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the precipitation of hydroxyurea, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
In the filtrate the DMF was removed under reduced pressure at 45° C.
CUSTOM
Type
CUSTOM
Details
the active ester was recrystallized from 2-propanal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)CBr
Name
Type
product
Smiles
BrCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09134302B2

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
BrCC(=O)O
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
ON1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 hours at 37° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the precipitation of hydroxyurea, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
In the filtrate the DMF was removed under reduced pressure at 45° C.
CUSTOM
Type
CUSTOM
Details
the active ester was recrystallized from 2-propanal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)CBr
Name
Type
product
Smiles
BrCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09134302B2

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([OH:5])=[O:4].O[N:7]1[C:11](=[O:12])[CH2:10][CH2:9][C:8]1=[O:13]>CN(C=O)C>[CH2:10]1[C:11](=[O:12])[N:7]([O:4][C:3]([CH2:2][Br:1])=[O:5])[C:8](=[O:13])[CH2:9]1.[Br:1][CH2:2][C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
BrCC(=O)O
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
ON1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 hours at 37° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the precipitation of hydroxyurea, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
In the filtrate the DMF was removed under reduced pressure at 45° C.
CUSTOM
Type
CUSTOM
Details
the active ester was recrystallized from 2-propanal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)CBr
Name
Type
product
Smiles
BrCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.